

(1R)-AZD-1480: A Technical Guide to its Inhibition of STAT3 Phosphorylation

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Compound of Interest

Compound Name: (1R)-AZD-1480

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **(1R)-AZD-1480**, a potent small-molecule inhibitor, and its targeted effect on the STAT3 signaling pathway. The document outlines the core mechanism of action, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action

(1R)-AZD-1480 is an ATP-competitive inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK2.^{[1][2]} The aberrant activation of the JAK/STAT3 signaling pathway is a critical driver in the pathogenesis of numerous human cancers, including solid tumors and hematopoietic malignancies.^{[2][3]} Cytokines, such as Interleukin-6 (IL-6), bind to their receptors, leading to the activation of receptor-associated JAKs.^[2] Activated JAKs then phosphorylate STAT3, inducing its dimerization, nuclear translocation, and initiation of target gene transcription. These target genes are often involved in cell proliferation, survival, and angiogenesis.^[2]

AZD1480 effectively blocks both constitutive (ligand-independent) and cytokine-induced phosphorylation of STAT3 by inhibiting the kinase activity of JAK1 and JAK2.^{[1][2][3]} This inhibition prevents the downstream signaling cascade, leading to decreased tumor cell proliferation, induction of apoptosis, and suppression of tumor growth in preclinical models.^{[1][2][4]}

Quantitative Inhibitory Activity of AZD1480

The potency of AZD1480 has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data from preclinical studies.

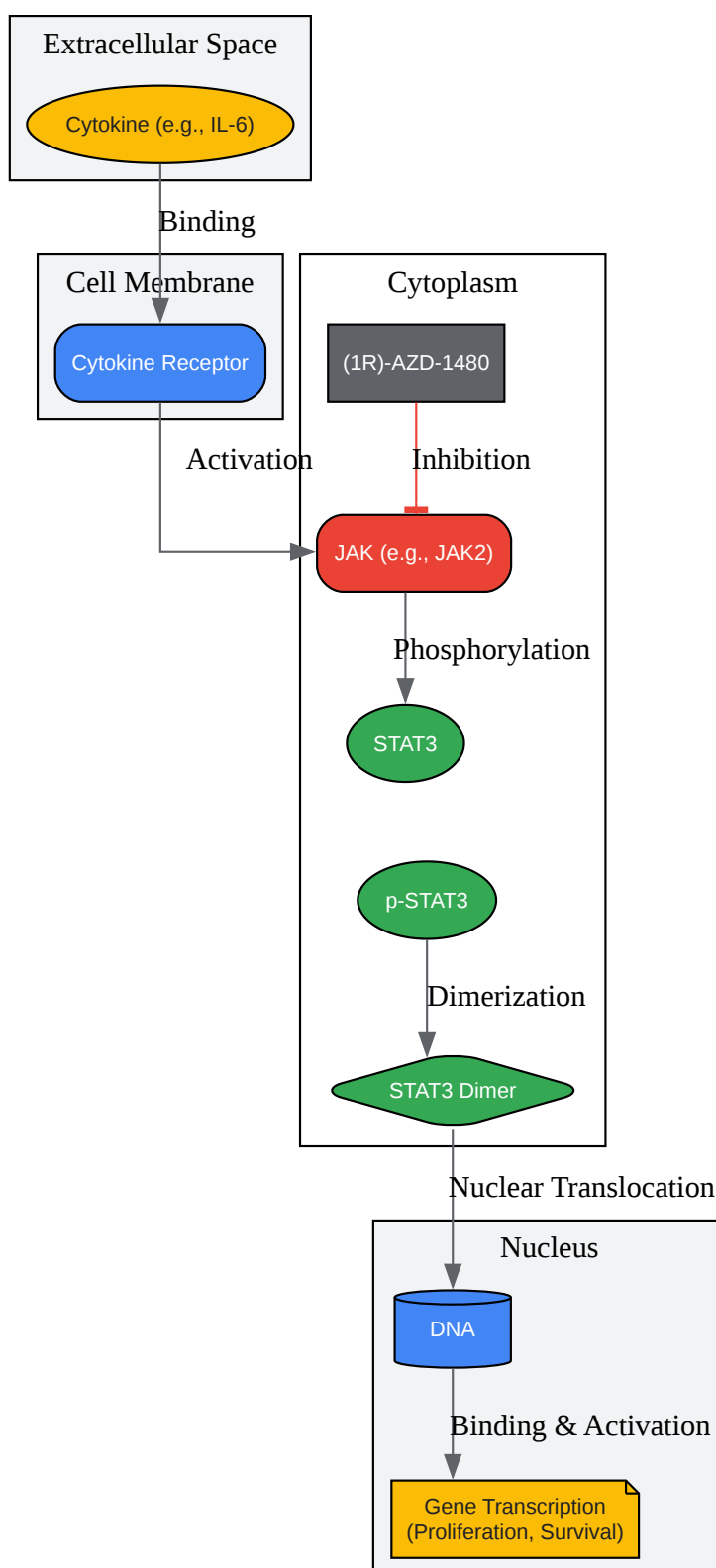
Target	Assay Type	IC50 / Ki	Conditions	Reference
JAK2	Cell-free kinase assay	0.26 nM (Ki)	ATP-competitive	[5]
JAK1	Cell-free kinase assay	1.3 nM (IC50)	ATP-competitive	[6]
JAK2	Cell-free kinase assay	<0.4 nM (IC50)	ATP-competitive	[6]
STAT5 Phosphorylation	Cell-based (Ba/F3 TEL-Jak2)	46 nM (IC50)	1-hour treatment	[5]
Cell Growth (TEL-Jak2)	Cell-based (Ba/F3)	60 nM (GI50)	Not specified	[5]
STAT3 Nuclear Translocation	Cell-based (MEF-Stat3-YFP)	~350 nM (IC50)	2-hour pretreatment, 30 min OSM stimulation	[5]

Cell Line Panel	Assay Type	Median EC50/IC50	Range	Reference
Pediatric Solid Tumors (NB, RMS, ESFT)	Cell Viability (MTS)	1.5 μ M (EC50)	0.36 - 5.37 μ M	[2][7]
PPTP Cell Line Panel	Cell Viability	1.5 μ M (rIC50)	0.3 μ M - 5.9 μ M	[8]

Note: IC50, Ki, GI50, EC50, and rIC50 are all measures of inhibitory concentration.

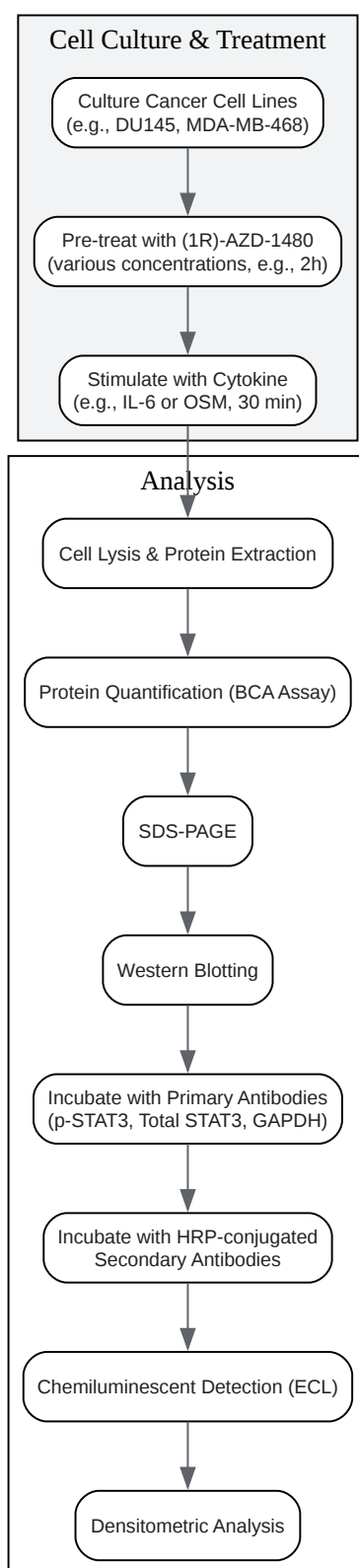
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the JAK/STAT3 signaling pathway and a typical experimental workflow for evaluating the effect of AZD1480 on STAT3 phosphorylation.



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Figure 1: JAK/STAT3 Signaling Pathway and Inhibition by (1R)-AZD-1480.



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Figure 2: Experimental Workflow for Western Blot Analysis of STAT3 Phosphorylation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the effects of **(1R)-AZD-1480** on STAT3 phosphorylation.

Cell Culture and Drug Treatment

- **Cell Lines:** A variety of human cancer cell lines with constitutive STAT3 activation are commonly used, such as DU145 (prostate), MDA-MB-468 (breast), and MDAH2774 (ovarian).[5] Pediatric solid tumor cell lines like neuroblastoma (NB), rhabdomyosarcoma (RMS), and Ewing Sarcoma Family Tumors (ESFT) have also been studied.[2][9]
- **Culture Conditions:** Cells are typically maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 5-10% fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
- **AZD1480 Preparation:** **(1R)-AZD-1480** is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.[1]
- **Treatment Protocol:** For inhibition studies, cells are often pre-treated with varying concentrations of AZD1480 or vehicle (DMSO) for a specified period (e.g., 2 hours) before stimulation with a cytokine like IL-6 or Oncostatin M (OSM) for a shorter duration (e.g., 30 minutes) to induce STAT3 phosphorylation.[5][10] For cell viability assays, treatment duration is typically longer (e.g., 48-96 hours).[1][8]

Western Blotting for Phospho-STAT3 Analysis

- **Cell Lysis:** Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., Qproteome Mammalian Protein Prep Kit) containing protease and phosphatase inhibitors to preserve protein phosphorylation states. [2][9]
- **Protein Quantification:** The total protein concentration in the cell lysates is determined using a standard method such as the bicinchoninic acid (BCA) protein assay.[2][9]

- SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 15 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[\[2\]](#)[\[9\]](#)
- Immunoblotting:
 - The membrane is blocked with a blocking agent (e.g., 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[\[2\]](#)[\[9\]](#)
 - The membrane is then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3 overnight at 4°C. An antibody against a housekeeping protein like GAPDH is used as a loading control.[\[2\]](#)[\[9\]](#)
 - After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[\[2\]](#)[\[9\]](#)
- Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software (e.g., NIH ImageJ), and the levels of p-STAT3 are normalized to total STAT3 or the loading control.[\[2\]](#)[\[5\]](#)[\[9\]](#)

Cell Viability (MTS) Assay

- Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Treatment: The cells are then treated with a range of concentrations of AZD1480 or vehicle control for a specified period (e.g., 72 hours).[\[2\]](#)[\[9\]](#)
- MTS Reagent Addition: Following the treatment period, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well according to the manufacturer's instructions.[\[2\]](#)[\[9\]](#)
- Incubation and Absorbance Reading: The plates are incubated for a period (e.g., 1-4 hours) to allow for the conversion of the MTS tetrazolium compound into a colored formazan

product by viable cells. The absorbance is then measured at a specific wavelength (e.g., 490 nm) using a microplate reader.[1]

- Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The EC50 or IC50 values are calculated from the dose-response curves.[2][9]

In Vivo Xenograft Studies

- Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used.[2][8]
- Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.[2][8]
- Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. AZD1480 is typically formulated in a vehicle such as 0.5% hydroxypropyl methylcellulose/0.1% Tween 80 and administered orally (p.o.) via gavage at specific doses and schedules (e.g., 30 mg/kg twice daily or 50-60 mg/kg once daily).[2][5][8]
- Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body weight is monitored as an indicator of toxicity.[2][8]
- Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors are harvested from a subset of mice after the final dose of AZD1480 to assess the in vivo inhibition of STAT3 phosphorylation by western blotting.[2][5]

This guide provides a comprehensive overview of the technical aspects surrounding the study of **(1R)-AZD-1480** and its inhibitory effects on STAT3 phosphorylation. The provided data, protocols, and diagrams serve as a valuable resource for researchers and professionals in the field of oncology drug development.

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